molecular formula C22H21NO4 B6283590 rac-(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid, trans CAS No. 2138278-81-4

rac-(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid, trans

Cat. No. B6283590
CAS RN: 2138278-81-4
M. Wt: 363.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid, trans is a useful research compound. Its molecular formula is C22H21NO4 and its molecular weight is 363.4. The purity is usually 95.
BenchChem offers high-quality rac-(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid, trans including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Synthesis

Fmoc (Fluoren-9-ylmethoxy)carbonyl: amino acid azides are crucial in the synthesis of peptides. They serve as building blocks that can be linked together to form peptides, which are chains of amino acids. The Fmoc group protects the amino acids during the synthesis process, and it can be removed afterwards without affecting the rest of the peptide structure .

Azidopeptides Creation

The compound is used to create azidopeptides, which are peptides that contain an azide group. This is particularly useful in CuI-catalyzed click chemistry , where azides react with alkynes to form 1,4-disubstituted 1,2,3-triazoles, a reaction that has found widespread application in peptide and protein chemistry .

Bioconjugation

Azido amino acids provide a bioorthogonal handle for bioconjugation. This means they can be used to attach additional functional groups to peptides and proteins without interfering with natural biochemical processes. This application is essential for creating engineered proteins with new functionalities .

Synthesis of Peptidomimetics

The azide group in these amino acids is also exploited for the synthesis of peptidomimetics. These are molecules that mimic the structure and function of peptides but have improved stability and bioavailability. They can be used to create new drugs with peptide-like properties .

Protein Engineering

In protein engineering, Fmoc-protected azido amino acids are used to introduce azide groups into proteins. This allows for the site-specific modification of proteins, which is a powerful tool for studying protein function and for developing therapeutic proteins .

Self-Assembly and Nanostructure Formation

The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the self-assembly of building blocks. This property is harnessed in the creation of nanostructures and materials with novel properties. Amino acids and short peptides modified with Fmoc groups show distinct potential for applications in nanotechnology and material science .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid, trans involves the protection of the amine group, followed by the formation of the cyclohexene ring and the introduction of the fluorenyl group. The final step involves the removal of the protecting group to obtain the desired compound.", "Starting Materials": [ "Cyclohexanone", "Methanesulfonyl chloride", "Sodium hydride", "N-Boc-1,5-diaminocyclohexane", "9H-fluorene", "Triethylamine", "Diisopropylethylamine", "Ethyl chloroformate", "Sodium bicarbonate", "Methanol", "Ethanol", "Tetrahydrofuran", "Dichloromethane", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Protection of the amine group with methanesulfonyl chloride and sodium hydride in dichloromethane", "Addition of N-Boc-1,5-diaminocyclohexane to the reaction mixture and stirring at room temperature", "Addition of cyclohexanone and triethylamine to the reaction mixture and stirring at room temperature", "Addition of diisopropylethylamine and ethyl chloroformate to the reaction mixture and stirring at room temperature", "Addition of 9H-fluorene and tetrahydrofuran to the reaction mixture and stirring at room temperature", "Removal of the Boc protecting group with hydrochloric acid in methanol", "Formation of the cyclohexene ring with acetic acid and sodium bicarbonate in ethanol", "Removal of the methanesulfonyl protecting group with sodium hydroxide in water", "Purification of the desired compound by column chromatography" ] }

CAS RN

2138278-81-4

Product Name

rac-(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid, trans

Molecular Formula

C22H21NO4

Molecular Weight

363.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.